6-Methyl-8-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Methyl-8-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-containing heterocyclic compound. Compounds with this structure are known for their diverse biological activities and are often explored for their potential therapeutic applications. The triazolo[4,3-b]pyridazine scaffold is particularly interesting due to its ability to interact with various biological targets.
Preparation Methods
The synthesis of 6-Methyl-8-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the formation of the triazolo[4,3-b]pyridazine core followed by the introduction of the 4-methylpiperidin-1-yl group. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid .
Chemical Reactions Analysis
6-Methyl-8-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring, using reagents like alkyl halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in antibacterial and antifungal studies.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-8-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. This compound is known to target microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds include other triazolo[4,3-b]pyridazine derivatives and triazolothiadiazine compounds. Compared to these, 6-Methyl-8-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Other similar compounds include:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[4,3-a]pyrazines .
Properties
IUPAC Name |
6-methyl-8-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-3-5-16(6-4-9)11-7-10(2)15-17-8-13-14-12(11)17/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSYQTVKUBEBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NN3C2=NN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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